molecular formula C25H27N3O4S B5233389 N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide

N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide

Cat. No. B5233389
M. Wt: 465.6 g/mol
InChI Key: PPLBKWXCLZXCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide, also known as BMS-582949, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) tyrosine kinase. The FGFR signaling pathway plays a crucial role in the regulation of cell growth, differentiation, and survival, making it an attractive target for cancer therapy.

Mechanism of Action

N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide binds to the ATP-binding pocket of FGFR, inhibiting its tyrosine kinase activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and angiogenesis, all of which are crucial for tumor growth and metastasis.
Biochemical and Physiological Effects
N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and tumor growth in vivo. Additionally, N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide in lab experiments is its specificity for FGFR, which allows for targeted inhibition of the FGFR signaling pathway without affecting other signaling pathways. However, one limitation of using N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide is its relatively low potency compared to other FGFR inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

For the development of N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide include improving its potency and selectivity for FGFR, as well as exploring its potential in combination with other cancer therapies. Additionally, further research is needed to better understand the mechanisms of resistance to FGFR inhibitors and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide involves multiple steps, starting with the reaction of 4-methylphenylsulfonyl chloride with 4-aminobenzoic acid to form 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid. This intermediate is then coupled with 2-aminobenzamide in the presence of a coupling agent to form N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.

Scientific Research Applications

N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has shown promising results in inhibiting the proliferation and survival of cancer cells in various cancer types, including breast, lung, and gastric cancer. Furthermore, N-butyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-butyl-2-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-3-4-17-26-25(30)22-7-5-6-8-23(22)27-24(29)19-11-13-20(14-12-19)28-33(31,32)21-15-9-18(2)10-16-21/h5-16,28H,3-4,17H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLBKWXCLZXCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]amino]benzamide

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